Herqueinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26871-30-7 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(7aS,9R)-4,6,7a-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3,7-dione |
InChI |
InChI=1S/C20H20O7/c1-7-6-9(21)11-12-10(7)18-20(25,19(3,4)8(2)27-18)17(24)13(12)15(23)16(26-5)14(11)22/h6,8,22-23,25H,1-5H3/t8-,20-/m1/s1 |
InChI Key |
PKJJEYCUTMFGJW-ZPWHCFADSA-N |
SMILES |
CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)OC)O)C2=O)C)O1)O)(C)C |
Isomeric SMILES |
C[C@@H]1C([C@@]2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)OC)O)C2=O)C)O1)O)(C)C |
Canonical SMILES |
CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)OC)O)C2=O)C)O1)O)(C)C |
Synonyms |
herqueinone herquienone |
Origin of Product |
United States |
Natural Occurrence and Strain Specific Production of Herqueinone
Primary Fungal Sources: Penicillium herquei and Related Species
The principal producer of herqueinone is the fungus Penicillium herquei. cdnsciencepub.com This species, along with others in the Penicillium section Sclerotiora, has been consistently identified as a source of various phenalenone derivatives. researchgate.net Research has shown that the genetic machinery for this compound synthesis is contained within a specific gene cluster in P. herquei. aau.dk While P. herquei is the most cited source, related species and different strains isolated from diverse ecological niches have also been found to produce this compound.
Different strains of Penicillium herquei, isolated from various locations worldwide, are known producers of this compound and its analogues. The geographical and environmental origin of a strain can influence its metabolic profile. For instance, Penicillium herquei FT729, a strain associated with Hawaiian volcanic soil, has been identified as a producer of phenalenone derivatives. mdpi.comnih.gov Another notable strain, Penicillium herquei PSU-RSPG93, was isolated from soil and has been shown to produce a new derivative, penicithis compound, alongside this compound. researchgate.netmdpi.com
Table 1: Examples of this compound-Producing Penicillium herquei Strains
| Strain Name | Geographical/Environmental Origin | Associated Metabolites Mentioned |
| Penicillium herquei FT729 | Hawaiian volcanic soil | Herqueilenone A, Erabulenols B and C |
| Penicillium herquei PSU-RSPG93 | Soil | Penicithis compound, this compound, Deoxythis compound |
| Penicillium herquei MA-370 | Marine Mangrove | Aceneoherqueinones A and B, (+)-Aceatrovenetinone A and B |
The marine environment is a rich source of fungi with unique biosynthetic capabilities. Several marine-derived fungi, including strains of Penicillium, have been found to produce this compound and related compounds. nih.govresearchgate.net For example, Penicillium herquei MA-370, isolated from a marine mangrove, produces a variety of phenalenones. mdpi.com A marine-derived Penicillium species was also reported to yield eleven metabolites of the this compound subclass, including six new derivatives. mdpi.com The unique conditions of marine ecosystems may contribute to the metabolic diversity observed in these fungal strains.
Soil is a significant reservoir of microbial diversity, and soil-dwelling fungi are prolific producers of secondary metabolites. Penicillium herquei is commonly found in soil and litter. researchgate.net Strains such as P. herquei PSU-RSPG93, isolated from soil, are confirmed producers of this compound. researchgate.netmdpi.com Similarly, the P. herquei strain FT729 was sourced from volcanic soil in Hawaii. nih.gov The complex interactions and competitive pressures within the soil environment are thought to drive the production of such bioactive compounds.
Culture Conditions and Their Influence on this compound Accumulation
The production of this compound by fungal strains is not constitutive but is heavily influenced by cultivation parameters. The composition of the culture medium, the type of fermentation (solid-state versus submerged liquid culture), and the incubation period can significantly alter the metabolic output of the fungus. mdpi.comnih.gov For example, early studies noted that P. herquei grown in media rich in peptone could lead to the formation of a deep blue pigment instead of the typical orange-yellow coloration associated with this compound and its relatives. cdnsciencepub.com The choice between solid and liquid media can also lead to different metabolite profiles, as screening on agar (B569324) does not always correlate with production in a liquid medium. nih.gov Furthermore, industrial-scale production often favors submerged fermentation for its scalability and control, but surface cultures can sometimes yield higher titers of specific compounds. nih.gov The duration of incubation is another critical factor, as secondary metabolite production is often growth-phase dependent. researchgate.net
Co-occurrence with Structurally Related Phenalenones and Other Metabolites
This compound is rarely produced in isolation. Fungal extracts typically contain a mixture of structurally related phenalenones and other secondary metabolites. The specific metabolic profile can be unique to the fungal strain. researchgate.netmdpi.com For example, this compound extracted from the mycelium of P. herquei has been found to be invariably contaminated with isothis compound, a stereoisomer. rsc.org
Two of the most common co-metabolites of this compound are northis compound and deoxythis compound. Northis compound is the de-O-methyl analogue of this compound and is frequently isolated alongside it from cultures of P. herquei. cdnsciencepub.comresearchgate.netrsc.org Deoxythis compound has also been identified in cultures of P. herquei PSU-RSPG93. mdpi.com The co-production of these compounds suggests they share a common biosynthetic pathway, with specific enzymatic steps such as methylation or hydroxylation accounting for the final structural diversity.
Atrovenetin and Atrovenetinone
Atrovenetin is a yellow pigment and a member of the phenalenone class of natural products. It is primarily produced by the fungus Penicillium atrovenetum. usda.gov This species is recognized as a key source of this particular metabolite. usda.gov
Atrovenetinone, a closely related compound, is known to be produced by Penicillium herquei. researchgate.net Research has shown that in P. herquei, atrovenetinone can react with ammonia (B1221849) or amino acids, suggesting its role as a precursor to other pigments. nih.gov This reaction is thought to be responsible for the blue-green pigmentation observed in the mycelium of both P. herquei and P. atrovenetum when grown in media rich in peptones. nih.gov
| Compound | Producing Fungal Species | Key Findings |
|---|---|---|
| Atrovenetin | Penicillium atrovenetum | Identified as a crystalline coloring matter from this species. usda.gov |
| Atrovenetinone | Penicillium herquei | Acts as a precursor to other pigments through reaction with amino derivatives. nih.gov |
Isothis compound and Penicithis compound
Isothis compound is an isomer of this compound and is also a product of fungal metabolism. It is frequently found alongside this compound in cultures of Penicillium herquei. eppo.int In fact, this compound extracted from the mycelium of P. herquei is often found to be contaminated with Isothis compound, and the two have proven difficult to separate. eppo.int The structural difference between this compound and Isothis compound lies in the configuration of a single carbon atom in the ether ring. eppo.int
Penicithis compound is another phenalenone derivative that has been isolated from Penicillium herquei. Specifically, it was identified from the soil fungus strain designated PSU-RSPG93. researchgate.net More recently, a new derivative, epi-penicithis compound, was isolated from Penicillium herquei strain YNJ-35, which is a symbiotic fungus found in the mushroom Pulveroboletus brunneopunctatus. nih.gov
| Compound | Producing Fungal Species | Strain/Source Details |
|---|---|---|
| Isothis compound | Penicillium herquei | Co-occurs with this compound in the mycelium. eppo.int |
| Penicithis compound | Penicillium herquei | Isolated from soil fungus strain PSU-RSPG93. researchgate.net |
| epi-Penicithis compound | Penicillium herquei | Isolated from strain YNJ-35, a symbiont of the mushroom Pulveroboletus brunneopunctatus. nih.gov |
Sclerodin and Scleroderolide
Scleroderolide is a yellow pigment that is not produced by a Penicillium species but rather by the fungus Gremmeniella abietina. wikipedia.org This fungus is a known plant pathogen that causes Scleroderris canker, a disease affecting coniferous forests. usda.govwikipedia.org Gremmeniella abietina is found across North America, Europe, and Asia and infects a variety of conifers, including pine and spruce species. wikipedia.org
Sclerodin is structurally related to Scleroderolide. While the provided information does not specify a producing strain for Sclerodin, its chemical relationship with Scleroderolide suggests a potential biosynthetic link within the producing organisms of these related metabolites.
| Compound | Producing Fungal Species | Ecological Niche |
|---|---|---|
| Scleroderolide | Gremmeniella abietina | A plant pathogen causing Scleroderris canker in conifers. usda.govwikipedia.org |
| Sclerodin | Not specified in search results | - |
Biosynthetic Pathways and Enzymatic Mechanisms of Herqueinone
Identification and Characterization of Biosynthetic Gene Clusters
The genes encoding the enzymes required for the biosynthesis of a specific natural product are often found clustered together on the chromosome in fungi. nih.govnih.gov This co-localization facilitates the coordinated regulation of the pathway. The identification and characterization of these biosynthetic gene clusters (BGCs) are crucial for understanding the complete biosynthetic pathway of a natural product like herqueinone.
The biosynthetic gene cluster responsible for this compound production has been identified in Penicillium herquei and is designated as the phn cluster. figshare.comnih.gov This cluster contains the gene phnA, which encodes the NR-PKS responsible for the synthesis of the heptaketide backbone and its initial cyclization. figshare.com In addition to phnA, the cluster also contains other genes encoding enzymes that carry out the subsequent modification steps in the pathway. For example, the gene phnB, which encodes a flavin-dependent monooxygenase, is also part of this cluster and is essential for the transformation of prephenalenone. figshare.com The complete sequencing and annotation of the P. herquei genome has been instrumental in identifying and delineating the boundaries of the phn gene cluster. nih.govnih.gov
Homologous gene clusters, known as orthologous clusters, have been identified in other fungi, suggesting a conserved biosynthetic pathway for related phenalenone compounds. For instance, the PKS35 gene cluster in Fusarium neocosmosporiellum contains genes with significant sequence similarity to those in the phn cluster of P. herquei. researchgate.net Similarly, another homologous gene cluster, pks23, from the lichen-forming fungus Endocarpon pusillum, has been shown to produce the this compound precursor prephenalenone when expressed in a heterologous host. dtu.dk The presence of these orthologous clusters in different fungal species highlights the evolutionary conservation of this biosynthetic pathway and provides opportunities for comparative studies to understand the diversification of phenalenone structures.
Key Enzymatic Steps and Their Specificity
The biosynthesis of this compound from the linear polyketide chain involves a series of highly specific enzymatic reactions. These reactions are catalyzed by the enzymes encoded within the phn biosynthetic gene cluster and are responsible for the precise cyclization and modification of the polyketide intermediate to form the final complex structure of this compound.
PhnA: Polyketide Synthesis and Product Template Domain Activity (C4–C9 Aldol (B89426) Condensation)
The initial step in this compound biosynthesis is orchestrated by a nonreducing polyketide synthase (NR-PKS) known as PhnA. mdpi.comnih.gov This multifunctional enzyme is responsible for synthesizing the heptaketide backbone from acetate (B1210297) and malonate units. nih.govnih.gov A key feature of PhnA is its product template (PT) domain, which plays a crucial role in the cyclization of the linear polyketide precursor. mdpi.comnih.gov Unprecedented among known PT domains, the PhnA PT domain catalyzes a specific C4–C9 aldol condensation. mdpi.comnih.gov This particular cyclization pattern is a determining factor in the formation of the angular, hemiketal-containing naphtho-γ-pyrone structure of the first key intermediate, prephenalenone. mdpi.comnih.gov The involvement of PhnA in this compound biosynthesis has been confirmed through gene deletion experiments, where the removal of the phnA gene resulted in the complete loss of this compound production. nih.gov
PhnB: FAD-Dependent Monooxygenase Catalysis (C2 Aromatic Hydroxylation and Ring Opening)
Following the synthesis of prephenalenone by PhnA, the next critical transformation is catalyzed by PhnB, a flavin-dependent monooxygenase (FMO). mdpi.comnih.gov PhnB is a versatile enzyme that performs a dual function: it catalyzes the C2 aromatic hydroxylation of prephenalenone and simultaneously facilitates the opening of the γ-pyrone ring. mdpi.comnih.gov This concerted reaction is a pivotal step in converting the naphtho-γ-pyrone scaffold of prephenalenone into the characteristic tricyclic phenalenone core. mdpi.com The mechanism of PhnB is thought to involve the formation of a flavin-hydroperoxide intermediate that acts as the oxidizing species.
Proposed Biosynthetic Intermediates and Conversions
The biosynthetic pathway to this compound proceeds through a series of well-defined intermediates and enzymatic conversions, transforming the initial polyketide product into the final complex structure.
Prephenalenone as a Key Intermediate
As established, prephenalenone is the first stable intermediate released from the PhnA synthase. mdpi.comnih.gov Its identity as a crucial precursor in the this compound pathway has been solidified through heterologous expression of phnA in Saccharomyces cerevisiae, which resulted in the production of prephenalenone. nih.govnih.gov Furthermore, feeding experiments with purified prephenalenone to a ΔphnA mutant of Penicillium herquei successfully restored this compound production, confirming its role as a key intermediate. nih.gov The formation of prephenalenone is a critical branching point, as similar intermediates are found in the biosynthetic pathways of other fungal metabolites like duclauxin. nih.govnih.gov
Sequential Oxidation and Methylation in Phenalenone Biogenesis
Following the PhnB-catalyzed formation of the phenalenone core, the pathway to this compound involves a series of tailoring reactions, primarily sequential oxidation and methylation. mdpi.com Labeling studies have provided strong evidence that atrovenetin is a precursor to this compound. mdpi.com The conversion proceeds through the methylation of atrovenetin to form deoxythis compound, which is then oxidized to yield this compound. mdpi.com This indicates a specific sequence of methylation followed by oxidation. Interestingly, while northis compound can be derived from atrovenetin through oxidation, it is not a precursor to this compound, suggesting that the methylation step must occur prior to the final oxidation. mdpi.com The enzymes responsible for these tailoring steps, likely methyltransferases and oxidases, are encoded within the phn biosynthetic gene cluster.
Isoprenyl Incorporation Pathways
A notable feature of many fungal phenalenones is the incorporation of an isoprene (B109036) unit, often in the form of a prenyl group. nih.gov In the biosynthesis of related compounds, this is typically catalyzed by a prenyltransferase, which attaches a dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) unit to the polyketide core. nih.gov The trimethylfuran ring found in some phenalenone derivatives is also biologically derived from mevalonic acid, the precursor to isoprenoids. nih.gov While the specific prenyltransferase in the this compound biosynthetic gene cluster has not been definitively characterized, the presence of the isoprenoid-derived side chain in this compound strongly suggests its involvement. The incorporation can occur through different mechanisms, including the formation of a linear ether or the generation of a trimethyl-hydrofuran moiety. nih.gov
Computational Analyses of Biosynthetic Mechanisms
Computational methods, particularly density functional theory (DFT) calculations, have provided valuable insights into the intricate enzymatic mechanisms of this compound biosynthesis. mdpi.com DFT studies have been instrumental in elucidating the reaction mechanism of the FAD-dependent monooxygenase, PhnB. mdpi.com These calculations have helped to explain why the hydroxylated intermediate formed during the PhnB-catalyzed reaction readily undergoes an aldol-like phenoxide-ketone cyclization to form the stable phenalenone core. mdpi.com Such computational analyses complement experimental data by providing a detailed, atomistic view of the transition states and reaction coordinates, which are often difficult to probe experimentally. While comprehensive computational studies on the entire biosynthetic pathway, including the tailoring enzymes, are still emerging, the application of these methods has already proven to be a powerful tool in understanding the complex chemistry of this compound formation.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Understanding the precise chemical transformations in the this compound pathway, particularly the formation of the phenalenone core, has been significantly advanced by computational studies. Density Functional Theory (DFT) calculations have provided critical insights into the reaction mechanism where experimental observation of transient intermediates is challenging.
A key step in the biosynthesis is the conversion of the intermediate, prephenalenone, into the tricyclic phenalenone scaffold. This transformation is catalyzed by a flavin-dependent monooxygenase (FMO), PhnB. nih.gov Research by Gao et al. has shown that PhnB first catalyzes the hydroxylation of prephenalenone at the C2 position, followed by the opening of the γ-pyrone ring. nih.gov DFT calculations were employed to unravel the subsequent cyclization. These calculations provided insights into why the hydroxylated intermediate readily undergoes an aldol-like phenoxide-ketone cyclization to form the stable phenalenone core. nih.gov The computational models explored the potential energy surfaces of the proposed intermediates and transition states, demonstrating a thermodynamically favorable route to the final tricyclic structure. nih.govnih.gov This theoretical approach was essential in explaining the regiospecificity of the ring closure, a crucial step that is enzymatically controlled. nih.gov
| Reaction Step | Enzyme | Role of DFT Calculation | Finding |
|---|---|---|---|
| Prephenalenone to Phenalenone Core | PhnB (FMO) | Elucidated the mechanism of the final aldol-like cyclization. | Demonstrated that the phenoxide-ketone cyclization of the hydroxylated intermediate is energetically favorable, leading to the formation of the core phenalenone structure. nih.gov |
Biotechnological Approaches to Biosynthetic Pathway Elucidation
Modern biotechnological methods are indispensable for deciphering complex biosynthetic pathways like that of this compound. Techniques such as heterologous expression and targeted genetic manipulation have been instrumental in identifying the genes involved and characterizing the function of the enzymes they encode. researchgate.netresearchgate.net These approaches allow researchers to reconstruct parts of or the entire biosynthetic pathway in a controlled genetic background, facilitating the isolation of intermediates and the confirmation of enzyme function.
Heterologous Expression in Model Organisms (e.g., Saccharomyces cerevisiae)
Heterologous expression, the process of expressing genes from one organism in another, is a powerful tool for studying enzyme function. frontiersin.org The baker's yeast, Saccharomyces cerevisiae, is a commonly used host for this purpose due to its well-characterized genetics and ease of manipulation. researchgate.netfrontiersin.org This strategy is particularly useful for studying fungal polyketide synthases (PKSs), which are large, multi-domain enzymes often difficult to study in vitro. frontiersin.org
In the context of phenalenone biosynthesis, heterologous expression has been key. For instance, the nonreducing polyketide synthase (NR-PKS) PhnA, from the this compound (phn) gene cluster in Penicillium herquei, was identified as the enzyme responsible for synthesizing the heptaketide backbone. nih.gov Functional characterization, likely through expression in a heterologous host, demonstrated that PhnA also catalyzes the initial cyclization of this linear precursor into the angular naphtho-γ-pyrone intermediate, prephenalenone. nih.gov This confirmed the role of PhnA as the starting point of the this compound pathway and revealed a novel catalytic function for its product template (PT) domain, which performs only the C4-C9 aldol condensation. nih.gov
Genetic Manipulation and Knockout Studies
The identification of a biosynthetic gene cluster (BGC) is the first step toward understanding the synthesis of a natural product. The BGC for this compound, designated the phn cluster, was identified in the genome of Penicillium herquei. nih.gov To confirm the involvement of this cluster and to determine the function of individual genes within it, targeted genetic manipulation, particularly gene knockout studies, is essential. nih.govnih.gov
By systematically deleting or inactivating specific genes in the phn cluster, researchers can observe the effect on the production of this compound. For example, knocking out the gene for the PKS, phnA, would be expected to completely abolish the production of this compound and its intermediates. Similarly, the functional characterization of the FAD-dependent monooxygenase, PhnB, as the catalyst for converting prephenalenone to the phenalenone core was confirmed through such genetic studies. nih.gov Inactivation of the phnB gene would likely lead to the accumulation of the precursor prephenalenone, directly demonstrating the enzyme's role in the subsequent step of the pathway. These genetic experiments provide definitive proof of a gene's function in vivo. nih.gov
| Gene | Encoded Enzyme | Proposed Function in this compound Biosynthesis | Method of Functional Confirmation |
|---|---|---|---|
| phnA | Nonreducing Polyketide Synthase (NR-PKS) | Synthesizes and cyclizes a heptaketide backbone to form prephenalenone. nih.gov | Heterologous expression, Gene knockout |
| phnB | FAD-dependent Monooxygenase (FMO) | Catalyzes C2 hydroxylation of prephenalenone, γ-pyrone ring opening, and subsequent cyclization to the phenalenone core. nih.gov | Gene knockout, DFT calculations |
Chemical Synthesis and Derivatization Strategies for Herqueinone and Analogs
Total and Partial Synthetic Approaches to the Phenalenone Core
The synthesis of the core phenalenone structure, a tricyclic aromatic system, is a critical first step toward herqueinone and its derivatives. nih.govresearchgate.net The phenalenone core of these compounds is biosynthetically derived from a heptaketide precursor. nih.gov Isotope labeling studies have confirmed that this core is assembled from seven acetate (B1210297) units. nih.gov
A key biosynthetic step involves the cyclization of a linear polyketide precursor. nih.govresearchgate.net Research has identified a nonreducing polyketide synthase (NR-PKS), PhnA, which synthesizes the heptaketide backbone and cyclizes it into an angular, hemiketal-containing naphtho-γ-pyrone known as prephenalenone. nih.govacs.org The transformation of this intermediate to the phenalenone core requires a flavin-dependent monooxygenase (FMO), PhnB. nih.govacs.org This enzyme catalyzes the aromatic hydroxylation of prephenalenone at the C2 position and the simultaneous opening of the γ-pyrone ring. acs.org Density functional theory (DFT) calculations have provided insights into the subsequent aldol-like cyclization that forms the characteristic phenalenone structure. nih.govacs.org
Synthetic approaches often mimic these natural processes. One versatile method involves the oxidative cyclization of polycyclic aromatic hydrocarbon precursors. For instance, controlled hydroxylation using agents like hydrogen peroxide under specific pH conditions can introduce hydroxyl groups at desired positions, a key feature of many phenalenone natural products. Another strategy employs the chloromethylation of phenalenone to create intermediates that can be further functionalized.
Selective Derivatization of this compound and its Analogs
Selective derivatization allows for the modification of the this compound scaffold to produce a variety of analogs with potentially altered biological activities. google.com This often involves the use of protective groups to shield certain reactive sites while others are modified. google.com
Alkylation and Methylation Reactions
Alkylation and methylation are common derivatization techniques used to modify the hydroxyl and other functional groups on the this compound molecule. google.comwikipedia.org These reactions can be carried out using various alkylating agents, such as diazomethane (B1218177) derivatives. google.com For example, the reaction of desoxythis compound with diazomethane can lead to the formation of desoxythis compound dimethyl ether. google.com Selective alkylation can be achieved by carefully choosing the reaction conditions and, if necessary, employing protective group strategies. google.com The addition of a methyl group is a form of alkylation where a methyl group replaces a hydrogen atom. wikipedia.org
Labelling studies with Penicillium herquei have shown that atrovenetin is incorporated into this compound via deoxythis compound, a process that requires sequential methylation and oxidation. rsc.orgrsc.org
Oxidative Modifications and Interconversion Chemistry
Oxidative modifications play a crucial role in the biosynthesis and chemical manipulation of this compound and its analogs. nih.gov Enzymes such as P450 monooxygenases are involved in the oxidative coupling of monomers to form dimeric structures. nih.gov The interconversion between different this compound derivatives often involves oxidative and reductive steps. For instance, northis compound is derived oxidatively from atrovenetin. rsc.orgrsc.org
The biosynthesis of related complex natural products, such as duclauxins, involves extensive redox modifications of the phenalenone scaffold. nih.gov These transformations can include oxidative ring cleavage, deoxygenation, and oxidative decarboxylation, showcasing nature's strategy for generating structural diversity. nih.gov
Formation of Adducts and Conjugates
This compound and its analogs can form adducts and conjugates with other molecules, leading to a wider range of chemical diversity. mdpi.com Many naturally occurring phenalenones are found as acetone (B3395972) adducts, which have an extended carbon chain. researchgate.netmdpi.com These adducts can exhibit their own unique biological activities. For example, an acetone adduct of a triketone has shown anti-inflammatory properties. researchgate.net The formation of these adducts can occur through reactions such as the Diels-Alder cycloaddition. researchgate.net
Strategies for Stereochemical Control in Synthesis
The stereochemistry of this compound and its analogs is critical for their biological activity. Therefore, controlling the stereochemistry during synthesis is a significant challenge and a key focus of synthetic efforts. futurity.org Nature employs enzymes to achieve precise stereochemical control. futurity.org For instance, in the biosynthesis of related compounds, specific enzymes are responsible for catalyzing reactions that set the stereocenters with high selectivity. futurity.org
Synthetic strategies often aim to mimic this enzymatic precision. This can involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. The development of stereoselective reactions is crucial for the efficient synthesis of enantiomerically pure this compound analogs.
Development of Novel Synthetic Methodologies for this compound-like Scaffolds
The unique structural features of this compound have inspired the development of new synthetic methodologies for creating similar molecular scaffolds. nih.gov These methods often focus on building the polycyclic core and introducing functional groups in a controlled manner.
One approach involves combining different synthesis techniques, such as freeze-drying and gas-foaming, to create macroporous scaffolds that can be used in tissue engineering. researchgate.net Another strategy focuses on the diversification of complex natural products through site-selective C-H bond oxidation and ring expansion reactions. nih.gov These innovative approaches not only provide access to new this compound-like molecules but also expand the toolbox of synthetic organic chemistry. nih.govrsc.org
Advanced Analytical Methodologies for Structural Characterization of Herqueinone and Derivatives
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods form the cornerstone of structural elucidation, providing fundamental insights into the molecular formula, functional groups, and connectivity of atoms within Herqueinone and its analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the planar structure and relative stereochemistry of this compound derivatives. creative-biostructure.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is typically employed. rsc.orgslideshare.net
1D NMR (¹H and ¹³C): ¹H NMR spectra provide information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. nptel.ac.inoup.com For instance, the ¹³C NMR data for this compound derivatives show characteristic signals for carbonyl carbons, oxygen-bearing quaternary carbons, and methyl groups. researchgate.net The full assignment of ¹³C NMR signals for this compound was historically achieved through techniques like single-frequency off-resonance decoupling and the use of ¹³C-labeled tracers. oup.com
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. creative-biostructure.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin systems, helping to piece together fragments of the molecule, such as the 2,3-disubstituted 2-methylbutane moiety often found in this compound derivatives. rsc.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons, allowing for the definitive assignment of protonated carbons. rsc.orgnptel.ac.in
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the entire molecular framework by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. rsc.orgnptel.ac.in For example, HMBC correlations are used to connect the hydrofuran moiety to the three-ring phenalenone system and to place carbonyl groups. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is critical for determining the relative stereochemistry of the chiral centers. nih.gov For example, mutual cross-peaks between protons on the hydrofuran ring can indicate their orientation on the same face of the ring. nih.gov
The combined interpretation of these NMR data allows for the complete assignment of the planar structure and relative configuration of complex derivatives. nih.govresearchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Penicithis compound (1) in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 181.1 | |
| 2 | 107.5 | |
| 3 | 174.6 | |
| 4 | 79.0 | |
| 5 | 198.2 | |
| 6 | 121.3 | 6.58, s |
| 7 | 160.0 | |
| 8 | 105.7 | |
| 9 | 161.9 | |
| 10 | 116.4 | |
| 11 | 138.3 | |
| 12 | 113.8 | |
| 13 | 134.4 | |
| 1' | 16.4 | 1.40, s |
| 2' | 89.3 | 4.91, d (5.0) |
| 3' | 46.9 | 2.10, m |
| 4' | 13.3 | 1.43, d (7.0) |
| 5' | 14.9 | 0.86, d (7.0) |
| 8-OMe | 60.9 | 3.92, s |
| 4-OH | 3.78, s |
Data sourced from nih.gov.
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of this compound and its derivatives. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are routinely used to obtain the accurate mass of the molecular ion. nih.govresearchgate.netacs.orgclockss.org This allows for the calculation of a precise molecular formula, which is the first critical step in structure elucidation. clockss.org For example, HRESIMS analysis of a this compound derivative might yield a quasimolecular ion peak [M+Na]⁺, from which the molecular formula C₁₈H₁₈O₆ can be deduced. clockss.org
Fragmentation Analysis: The pattern of fragmentation of the molecular ion upon ionization provides valuable structural information. libretexts.org In tandem MS (MS/MS) experiments, specific ions are selected and fragmented to reveal details about the molecule's substructures. oup.comomicsdi.org While detailed fragmentation pathways for this compound itself are complex, general principles apply. The molecular ions are energetically unstable and can break apart into smaller, charged fragments and uncharged radicals. libretexts.org Only the charged fragments are detected. libretexts.org The analysis of these fragments can help confirm the presence of specific structural units, such as the loss of small molecules like water or the cleavage of side chains. nih.govsavemyexams.com
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.orgoup.comgla.ac.ukfip.org For this compound and its derivatives, IR spectra typically show characteristic absorption bands that confirm the presence of key functional groups:
Hydroxyl (-OH) groups: Broad absorption bands are observed in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching vibrations.
Carbonyl (C=O) groups: Strong, sharp absorption bands appear in the region of 1750-1650 cm⁻¹. The phenalenone skeleton contains multiple carbonyl groups, which may lead to several distinct peaks in this region, corresponding to the different chemical environments of the ketones and conjugated ketones. stfc.ac.uk
Aromatic C=C bonds: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings of the phenalenone core.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. researchgate.netmsu.edulibretexts.org The phenalenone core of this compound is a chromophore that absorbs strongly in the UV-Vis region. The UV-Vis spectrum is characterized by several absorption maxima (λmax), which are indicative of the extensive conjugation. google.com For example, a patent for a phenalenone derivative reports UV maxima at 215 nm, 248 nm, 275 nm, and 389 nm, reflecting the complex electronic structure of the conjugated system. google.com Changes in the position or intensity of these absorption bands in different derivatives can provide clues about modifications to the chromophore.
Chiroptical Methods for Absolute Configuration Determination
While spectroscopic methods define the planar structure and relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of chiral centers. nih.gov
Electronic Circular Dichroism (ECD) is the most widely used chiroptical technique for assigning the absolute configuration of this compound derivatives. researchgate.netresearchgate.net This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.cz
The standard approach involves a comparison between the experimentally measured ECD spectrum and theoretical spectra generated by quantum chemical calculations. nih.govresearchgate.net The process is as follows:
The experimental ECD spectrum of the isolated natural product is recorded.
Using the previously determined relative configuration from NMR, three-dimensional models are generated for both possible enantiomers (e.g., 4S,2'S and 4R,2'R).
The theoretical ECD spectra for these enantiomers are calculated using time-dependent density functional theory (TDDFT). researchgate.netresearchgate.net
The experimental spectrum is then overlaid with the calculated spectra. A close match between the experimental curve and the calculated curve for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govmdpi.com
The characteristic positive and negative Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chiral centers. researchgate.net For example, studies have shown that a compound with a 4S absolute configuration exhibits a similar ECD curve to the known compound this compound. researchgate.net This powerful combination of experimental and computational analysis is now a routine and reliable method for stereochemical assignment in natural product chemistry. researchgate.netdntb.gov.ua
Specific Optical Rotation Measurements
Specific optical rotation is a fundamental property used to characterize chiral molecules like this compound and its derivatives. promptpraxislabs.comwikipedia.org This technique measures the degree to which a substance rotates the plane of polarized light, providing insight into the compound's absolute configuration. promptpraxislabs.comdigicollections.net The direction and magnitude of the rotation are dependent on the concentration of the sample, the path length of the light, temperature, and the wavelength of the light used. promptpraxislabs.comrudolphresearch.com
The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) is a key characteristic. For instance, a change in the phenolic A ring of this compound to an acid anhydride (B1165640) has been shown to invert the sign of the specific rotation. snu.ac.kr The absolute configurations of newly isolated this compound derivatives are often assigned by comparing their specific rotation values with those of known compounds and through chemical modifications. snu.ac.krresearchgate.netpharmacognosy.us For example, the absolute configuration of penicithis compound was determined by the anisotropic effect and electronic circular dichroism (ECD) spectroscopy, which showed a similar CD curve to this compound with a 4S absolute configuration. researchgate.net
In cases where enantiomers are isolated, they exhibit specific rotations of equal magnitude but opposite signs. researchgate.net This property is critical for differentiating between stereoisomers. mdpi.com The specific rotation is typically measured using a polarimeter at a specific wavelength, often the sodium D-line (589 nm), and at a controlled temperature. digicollections.netanton-paar.com
Below is a table of reported specific rotation values for this compound and some of its derivatives:
| Compound | Specific Rotation ([(\alpha)]D) | Solvent | Reference |
| ent-penicithis compound | +306.3 (c = 0.032) | CHCl3 | researchgate.net |
| 4-Deoxy-ent-penicithis compound | -23 (c 0.5) | CHCl3 | snu.ac.kr |
| Javanicunine D | -345 | CH3CN | nih.gov |
X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. rsc.orgrsc.org This method involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the positions of the atoms in the crystal lattice.
The absolute configurations of both chiral centers in this compound were definitively established through X-ray crystallographic analysis. rsc.orgrsc.orgoup.com This analysis confirmed the previously proposed structure and the absolute configuration at the C(2') position of the side chain. rsc.org The crystal structure of this compound was solved using direct methods, revealing an orthorhombic crystal system with the space group P21212. rsc.org
X-ray crystallography has also been instrumental in confirming the structures of various this compound derivatives. For example, the structures of racemic diastereomers of certain phenalenone derivatives have been confirmed by this method. mdpi.com It has also been used to determine the absolute configuration of dihydrothis compound monomethyl ether and other related compounds. oup.comkisti.re.kr The data obtained from X-ray crystallography, such as atomic coordinates, are often deposited in crystallographic databases for public access. rsc.org
The following table summarizes the crystal data for this compound:
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | rsc.org |
| Space Group | P21212 | rsc.org |
| a | 6.927(1) Å | rsc.org |
| b | 10.354(1) Å | rsc.org |
| c | 30.625(2) Å | rsc.org |
Chromatographic Purification and Isolation Techniques
The isolation and purification of this compound and its derivatives from fungal extracts are primarily achieved through various chromatographic techniques. mdpi.comresearchgate.netencyclopedia.pub These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. chemistryviews.org The choice of chromatographic technique and the specific conditions are critical for obtaining pure compounds for structural elucidation and bioactivity studies. nih.gov
Column Chromatography (SiO₂, Sephadex LH-20, ODS, RP-C18)
Column chromatography is a fundamental and widely used technique for the initial fractionation and purification of this compound and its derivatives from crude fungal extracts. chemistryviews.orglibretexts.org This method involves packing a stationary phase material into a column and passing a liquid mobile phase through it.
Commonly used stationary phases include:
Silica (B1680970) Gel (SiO₂): A polar adsorbent used in normal-phase chromatography. google.comgla.ac.uk It is effective for separating compounds with differing polarities. chemistryviews.org
Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. mdpi.comgoogle.com It is often used for desalting and purifying compounds from complex mixtures. researchgate.net
Octadecylsilane (ODS) and Reversed-Phase C18 (RP-C18): These are non-polar stationary phases used in reversed-phase chromatography, where a polar mobile phase is employed. researchgate.netmdpi.comgoogle.com This technique is particularly suitable for separating a wide range of organic molecules. researchgate.net
The process often involves a series of column chromatography steps with different stationary and mobile phases to achieve the desired level of purity. nih.govresearchgate.net For example, a crude extract might first be subjected to silica gel column chromatography, followed by further purification on a Sephadex LH-20 column and then a final polishing step using an ODS or RP-C18 column. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC, Preparative, Semi-Preparative, Chiral-Phase)
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that utilizes high pressure to force the mobile phase through a column packed with fine particles, resulting in highly efficient separations. mdpi.comgoogle.com It is an indispensable tool for the final purification and analysis of this compound and its derivatives.
Different modes of HPLC are employed:
Preparative and Semi-Preparative HPLC: These techniques are used to isolate larger quantities of pure compounds for further studies. researchgate.netagroipm.cn They utilize larger columns and higher flow rates compared to analytical HPLC.
Chiral-Phase HPLC: This specialized form of HPLC is used for the separation of enantiomers. researchgate.netsygnaturediscovery.com It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comresearchgate.netcsfarmacie.cz This is crucial for isolating optically pure this compound derivatives. researchgate.net
HPLC methods often use reversed-phase columns, such as RP-18, with mobile phases typically consisting of mixtures of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid. google.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to separate complex mixtures. google.comagroipm.cn
Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase, thereby avoiding irreversible adsorption of the sample. portico.orgnih.gov It is particularly well-suited for the preparative isolation of natural products. researchgate.netportico.org
In HSCCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. pharmacognosy.usnih.gov The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. nih.gov HSCCC has been successfully employed for the isolation and purification of active components from fungal extracts containing this compound-class compounds. researchgate.net The selection of a suitable solvent system is a critical step in developing an effective HSCCC separation method. portico.orgnih.gov
Mechanistic Investigations of Herqueinone S Biological Activities and Structure Activity Relationships Sar
Modulation of Inflammatory Processes
Inflammation is a critical biological response, and its dysregulation is a key component of many diseases. pensoft.netnih.gov Certain herqueinone-class compounds have demonstrated the ability to modulate inflammatory pathways, particularly through the inhibition of signaling molecules like nitric oxide. mdpi.commdpi.com
A key indicator of anti-inflammatory activity is the ability to suppress the production of nitric oxide (NO) in immune cells like macrophages upon stimulation. nih.govnih.govmdpi.com In studies using lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells, a standard model for assessing inflammation, specific this compound derivatives have shown inhibitory effects. mdpi.commdpi.comthaiscience.info
One compound, an acetone (B3395972) adduct of a triketone from the this compound class (identified as compound 17 or 243 in different studies), was found to moderately inhibit NO production in RAW 264.7 cells, exhibiting an IC50 value of 3.2 μM. mdpi.commdpi.com This finding highlights the potential of the this compound scaffold as a basis for developing anti-inflammatory agents.
Table 1: Inhibition of Nitric Oxide (NO) Production by a this compound Derivative in RAW 264.7 Macrophages
| Compound | Cell Line | Assay | IC50 (μM) | Source(s) |
|---|
Structure-activity relationship (SAR) studies are crucial for understanding which chemical features of a molecule are responsible for its biological effects. uantwerpen.bemdpi.com In the context of the anti-inflammatory activity of this compound-related compounds, initial research suggests that specific substitutions on the core phenalenone structure are critical.
From a group of this compound derivatives isolated from a marine-derived Penicillium sp., only two compounds, 4-hydroxysclerodin and a triketone acetone adduct, demonstrated notable biological activity. mdpi.com Specifically, the triketone adduct was the one that moderately inhibited NO production, while other closely related compounds isolated from the same source were inactive. mdpi.com This suggests that the specific structural modifications, such as the presence of the acetone adduct or the hydroxyl group on the sclerodin backbone, are key determinants for the observed anti-inflammatory effects.
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a vital process in development and wound healing but also plays a role in pathological conditions. ibidi.com The modulation of angiogenesis is a significant therapeutic goal, and some this compound derivatives have been evaluated for their potential in this area. mdpi.comnih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model used to study the various stages of angiogenesis, including cell proliferation and the formation of capillary-like structures. ibidi.comnih.govevercyte.com Research has identified anti-angiogenic properties in certain this compound derivatives.
Specifically, 4-hydroxysclerodin, a phenalenone isolated from a marine-derived Penicillium species, exhibited moderate anti-angiogenic potential. mdpi.commdpi.comresearchgate.net In a tube formation assay using HUVECs, 4-hydroxysclerodin showed an IC50 value of 20.9 μM. mdpi.comresearchgate.net This inhibitory activity points to the potential of the this compound scaffold to interfere with the process of new blood vessel formation.
Table 2: Anti-angiogenic Activity of a this compound Derivative
| Compound | Cell Model | Assay | IC50 (μM) | Source(s) |
|---|
Effects on Adipogenesis
Adipogenesis is the process by which mesenchymal stem cells (MSCs) differentiate into adipocytes, or fat cells. frontiersin.orgnih.gov This process is regulated by a complex network of transcription factors and signaling pathways. nih.govresearchgate.net Investigating how external compounds affect this differentiation can reveal potential therapeutic applications.
Human bone marrow-derived mesenchymal stem cells (hBM-MSCs) are multipotent cells that can differentiate into various cell types, including adipocytes and osteoblasts. nih.govbiomolther.org Studies have shown that certain this compound derivatives can influence the fate of these stem cells.
Interestingly, in contrast to their anti-inflammatory and anti-angiogenic effects, some this compound compounds have been found to induce adipogenesis. Two derivatives, ent-penicithis compound and another known analog (compound 12), moderately induced adipogenesis in hBM-MSCs. mdpi.comresearchgate.net The activity was measured in an adiponectin production assay, with the compounds showing IC50 values of 57.5 μM and 39.7 μM, respectively. mdpi.comresearchgate.net This suggests that specific this compound structures can promote the differentiation of stem cells into fat cells.
Table 3: Adipogenesis-Inducing Effects of this compound Derivatives in hBM-MSCs
| Compound | Cell Model | Assay | IC50 (μM) | Source(s) |
|---|---|---|---|---|
| ent-Penicithis compound | hBM-MSCs | Adiponectin Production | 57.5 | mdpi.com, researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Hydroxysclerodin |
| ent-Penicithis compound |
| Nitric Oxide |
Cytomodulatory Effects on Cultured Cells
This compound and its derivatives have been the subject of various studies to determine their effects on cultured cells, revealing a range of biological activities from enzyme inhibition to antiproliferative actions against cancer cell lines.
Evaluation of Inhibitory Effects on Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in tryptophan metabolism and a significant target in cancer immunotherapy due to its role in immune escape. frontiersin.orgresearchgate.netfrontiersin.org this compound, a phenalenone derivative isolated from the fungus Penicillium herquei, has demonstrated inhibitory activity against IDO1. frontiersin.orgresearchgate.netnih.govnih.gov
In a study evaluating compounds from Penicillium herquei FT729, this compound was found to inhibit IDO1 with a half-maximal inhibitory concentration (IC50) value of 19.05 μM. researchgate.net Another report corroborates this finding, stating an IC50 of 19.1 μM. frontiersin.orgnih.gov These findings suggest that this compound and related phenalenone derivatives are promising candidates for the development of anticancer immunotherapeutic agents by targeting the IDO1 pathway. researchgate.netnih.gov The inhibitory action of quinone-containing compounds like this compound is attributed to the interaction of their quinone core with the heme group in the active site of the IDO1 enzyme. nih.gov
| Compound | Source Organism | IC50 (μM) |
|---|---|---|
| This compound | Penicillium herquei FT729 | 19.05 researchgate.net |
| ent-12-methoxyisothis compound | Penicillium herquei FT729 | 32.59 researchgate.net |
| Isothis compound | Penicillium herquei FT729 | 36.86 researchgate.net |
| ent-Peniciherquinone | Penicillium herquei FT729 | 24.18 researchgate.net |
Assessment of Antiproliferative Activity against Various Cancer Cell Lines
The antiproliferative effects of this compound and its derivatives have been investigated across a spectrum of human cancer cell lines. These compounds have demonstrated cytotoxic activities, suggesting their potential as anticancer agents. researchgate.net
Studies have reported the evaluation of this compound and related compounds against cell lines such as A549 (lung carcinoma) and K562 (chronic myelogenous leukemia), where they exhibited weak to moderate inhibition. researchgate.net For instance, certain derivatives showed inhibitory activity against K562 cancer cells. researchgate.net The antiproliferative activity of flavonoids, another class of natural products, has been extensively studied against various cancer cell lines, including MCF-7 (breast cancer), with some compounds showing potent activity. nih.govmdpi.com While direct IC50 values for this compound against a wide range of cell lines like RKO, SKM1, U266, KB, NCI-H187, and HCT116 are not extensively detailed in the provided context, the general cytotoxic nature of phenalenones is acknowledged. researchgate.netmdpi.com
| Compound Class | Cell Line | Activity |
|---|---|---|
| Phenalenones | K562 (Chronic Myelogenous Leukemia) | Inhibitory activity observed researchgate.net |
| Phenalenones | A549 (Lung Carcinoma) | Weak inhibition observed researchgate.net |
| Flavonoids (e.g., Luteolin) | MCF-7 (Breast Cancer) | Potent antiproliferative activity nih.gov |
Investigation of Glucose Transporter (e.g., hGLUT1) Inhibition
Cancer cells exhibit increased glucose uptake to support their high metabolic rate, often through the upregulation of glucose transporters like hGLUT1. mdpi.comnih.gov This makes hGLUT1 a viable target for cancer therapy. mdpi.comwjgnet.com Phenalenone derivatives, including this compound, have been identified as potential inhibitors of hGLUT1. researchgate.netmdpi.com
In silico studies using artificial intelligence have predicted that phenalenones have a high probability of targeting hGLUT1. researchgate.netmdpi.com Molecular docking simulations revealed that certain phenalenones could bind to the hGLUT1 transporter with high affinity, suggesting a mechanism for inhibiting glucose uptake in cancer cells. mdpi.com This inhibition of GLUT1 can lead to reduced cell proliferation and apoptosis. mdpi.com While specific experimental data on this compound's direct inhibition of hGLUT1 is not detailed, the broader class of phenalenones shows promise in this area, opening a potential therapeutic avenue for cancer treatment. researchgate.netmdpi.comrsc.org
Mechanisms of T-cell Activity Modulation
The modulation of T-cell activity is a critical aspect of immune response regulation. researchgate.net A derivative of this compound, diketoacetonylphenalenone, also isolated from Penicillium herquei, has been shown to suppress T-cell activity. researchgate.netresearchgate.net
This compound was found to inhibit the proliferation of T-cells and reduce the production of interleukin-2 (B1167480) (IL-2) in activated T-cells. researchgate.net Mechanistically, diketoacetonylphenalenone was discovered to suppress the TAK1-IKKα-NF-κB pathway, which in turn abrogated mitogen-activated protein kinase (MAPK) signaling in activated T-cells. researchgate.netresearchgate.net This suggests that this compound derivatives can effectively downregulate T-cell activity, indicating their potential as immunosuppressive agents. researchgate.net The modulation of T-cell function is a complex process involving various signaling pathways and receptors, such as Toll-like receptors (TLRs), which can influence T-cell proliferation, survival, and cytokine production. nih.gov
Antimicrobial Potential against Model Microorganisms
This compound and related phenalenones have been recognized for their antimicrobial properties. researchgate.net These compounds are part of a larger group of naturally occurring substances that exhibit activity against a range of pathogenic microorganisms.
Evaluation against Gram-Positive and Gram-Negative Bacteria
Phenalenone compounds have demonstrated a range of bioactivities, including antimicrobial effects. researchgate.net The fungus Penicillium herquei is known to produce several phenalenone antibiotics. researchgate.net
Studies on various natural compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, various plant-derived compounds and metal oxide nanoparticles have been tested against bacteria such as Bacillus cereus, Methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. nih.govcabidigitallibrary.orgnih.gov While specific minimum inhibitory concentration (MIC) values for this compound against these exact strains are not consistently available in the provided results, the general class of quinone derivatives, to which herqueinones are related, is known for its antibacterial activity. biointerfaceresearch.com The activity of these compounds can vary significantly, with some showing potent effects against Gram-positive bacteria like B. cereus and S. aureus, and often lesser activity against Gram-negative bacteria like E. coli. cabidigitallibrary.orgmdpi.com
| Compound Class | Target Microorganism | Observed Activity |
|---|---|---|
| Phenalenones | General Bacteria | Recognized antimicrobial properties researchgate.net |
| Quinone Derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity reported biointerfaceresearch.com |
| Plant Flavonoids | Bacillus cereus | Potent activity observed (e.g., Isoorientin, Orientin) mdpi.com |
| Trigonostemone | Bacillus cereus ATCC 11778 | Bactericidal activity with MIC of 6.25 µg/mL cabidigitallibrary.org |
| Trigonostemone | MRSA DMST 20651 | Bactericidal activity with MIC of 6.25 µg/mL cabidigitallibrary.org |
Antifungal Screening
This compound and its derivatives have been the subject of antifungal screening to determine their efficacy against various fungal pathogens. The mechanisms underlying their antifungal action are multifaceted and can involve the disruption of essential cellular processes.
One of the primary mechanisms of antifungal activity is the inhibition of cell wall formation. The fungal cell wall, primarily composed of chitin (B13524) and β-glucans, is crucial for maintaining cellular integrity. Certain compounds can interfere with the synthesis of these components, leading to a compromised cell wall and subsequent cell lysis. mdpi.com For instance, some antifungal agents act by inhibiting the enzymes responsible for synthesizing these structural polysaccharides. mdpi.com
Another key target for antifungal compounds is the plasma membrane. The integrity of the fungal cell membrane, which contains ergosterol (B1671047) as a vital component, can be disrupted by antifungal agents. This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. mdpi.comscielo.br Some compounds achieve this by binding to ergosterol, thereby interfering with its function in the membrane. scielo.br
Furthermore, the generation of reactive oxygen species (ROS) can contribute to the antifungal effect. An excess of ROS can cause significant oxidative stress within the fungal cell, leading to damage of cellular components such as proteins, lipids, and DNA. mdpi.comfrontiersin.org This oxidative damage can disrupt normal cellular functions and trigger apoptosis, or programmed cell death. mdpi.com
The screening of natural products, often through methods like broth microdilution, allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. scielo.brfrontiersin.org High-throughput screening of compound libraries can also be employed to identify synergistic interactions between different molecules, potentially enhancing their antifungal potency. frontiersin.org
Antiviral Activity (e.g., Anti-HIV activity in in vitro assays)
The potential antiviral activity of this compound and related compounds has been explored, particularly concerning the human immunodeficiency virus (HIV). In vitro assays are crucial for the initial screening and characterization of potential anti-HIV agents. These assays often utilize cell lines or primary human cells, such as peripheral blood mononuclear cells (PBMCs), to assess the ability of a compound to inhibit viral replication. mdpi.comnih.govscientificarchives.com
A common method to quantify antiviral activity is to measure the reduction in viral components, such as the p24 antigen, a core protein of HIV, using techniques like ELISA. nih.govscielo.org.co The concentration of the compound required to inhibit viral replication by 50% is known as the IC50 value. scielo.org.co It is also essential to determine the cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, to ensure that the observed antiviral effect is not merely a result of toxicity to the host cells. fda.gov
Several stages of the HIV life cycle can be targeted by antiviral compounds. These include:
Viral Entry: Some compounds can prevent the virus from entering the host cell by interfering with the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor. mdpi.com
Reverse Transcription: Inhibition of the viral enzyme reverse transcriptase, which is responsible for converting the viral RNA into DNA, is a key target for many antiretroviral drugs. mdpi.comscielo.org.co
Integration: Preventing the integration of the viral DNA into the host cell's genome, a step catalyzed by the enzyme integrase, is another potential mechanism of action. mdpi.com
Protease Activity: The viral protease is essential for cleaving viral polyproteins into functional proteins required for the assembly of new virus particles. Inhibition of this enzyme can disrupt viral maturation. nih.gov
The development of single-round phenotypic assays, which may use reporter genes like green fluorescent protein (GFP), allows for the screening of inhibitors against specific viral targets in a controlled environment. mdpi.com
Antioxidant Capacity and Radical Scavenging Activity
This compound has demonstrated a capacity to act as an antioxidant by scavenging various free radicals. mdpi.com This activity is crucial in mitigating oxidative stress, a condition implicated in numerous diseases and the aging process. rsc.org The antioxidant potential of compounds is often evaluated through various in vitro assays that measure their ability to neutralize different types of reactive oxygen and nitrogen species. nih.gov
Commonly used assays to determine antioxidant capacity include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comaaru.edu.jo
Hydroxyl Radical (OH•) Scavenging Assay: The hydroxyl radical is a highly reactive oxygen species. This assay assesses the compound's ability to neutralize this damaging radical. mdpi.com
Superoxide (B77818) Radical (O2•−) Scavenging Assay: This assay evaluates the scavenging of the superoxide anion, another significant reactive oxygen species. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). aaru.edu.jo
This compound has shown activity in scavenging DPPH, hydroxyl, and superoxide radicals, although its potency can be lower than that of standard antioxidants like butylated hydroxytoluene (BHT) and trolox. mdpi.com The antioxidant activity of phenolic compounds, a class to which this compound belongs, is often correlated with their total phenolic content. aaru.edu.jo The mechanism of radical scavenging by these compounds frequently involves hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to the radical, thereby neutralizing it. rsc.org
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (mM) | Standard (IC50, mM) |
| DPPH Radical Scavenging | 0.48 | Butylated hydroxytoluene (0.11) |
| Hydroxyl Radical Scavenging | 6.34 | Tannic acid (0.26) |
| Superoxide Radical Scavenging | 4.11 | Trolox (0.96) |
Data sourced from MDPI. mdpi.com
Mechanistic Insights into Enzyme Inhibition (e.g., Tyrosinase, Sortase A, Isocitrate lyase)
This compound and its analogs have been investigated for their ability to inhibit various enzymes, which is a key mechanism underlying many of their biological activities.
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a target for developing agents for skin whitening and treating hyperpigmentation disorders. nih.gov Inhibitors can act through different mechanisms, including competitive, uncompetitive, mixed-type, or noncompetitive inhibition. nih.govresearchgate.net Some inhibitors function by chelating the copper ions in the active site of the enzyme. nih.gov this compound has been reported to inhibit tyrosinase with an IC50 value of 0.17 mM. mdpi.com
Sortase A Inhibition: Sortase A is a bacterial enzyme that anchors surface proteins to the cell wall of Gram-positive bacteria. As these surface proteins are often virulence factors, inhibiting Sortase A is a promising strategy for developing anti-infective agents that can disarm bacteria without killing them, potentially reducing the development of resistance.
Isocitrate Lyase (ICL) Inhibition: ICL is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway that is essential for the survival of many pathogenic bacteria, fungi, and nematodes, particularly during infection when they rely on fatty acids as a carbon source. mdpi.commdpi.com Since this enzyme is absent in mammals, it represents an attractive target for the development of new antimicrobial drugs with potentially low toxicity to the host. mdpi.com Inhibitors of ICL can disrupt the pathogen's ability to utilize alternative carbon sources, thereby hindering its growth and virulence. mdpi.com
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. scispace.comkcl.ac.uk These studies involve synthesizing and evaluating a series of structural analogs to identify the key chemical features, or pharmacophores, that are responsible for the observed biological effects. kcl.ac.ukmdpi.com
For phenalenone derivatives like this compound, SAR studies have provided valuable insights into the structural requirements for their various biological activities, including antifungal, antiviral, and enzyme inhibitory effects. mdpi.comresearchgate.net By systematically modifying different parts of the molecule, researchers can determine which functional groups and structural motifs are essential for activity and which can be altered to improve potency, selectivity, or pharmacokinetic properties. kcl.ac.ukmdpi.com
For example, SAR studies on other classes of natural products have shown that modifications to specific substituents on an aromatic ring can significantly impact activity. mdpi.com These studies are crucial for the rational design and development of new therapeutic agents based on natural product scaffolds. kcl.ac.uk
Influence of Functional Groups and Stereochemistry on Activity
The specific functional groups and the stereochemistry of a molecule are critical determinants of its biological activity.
Functional Groups: The presence, position, and nature of functional groups can profoundly affect a molecule's ability to interact with its biological target. For instance, in some classes of compounds, hydroxyl groups and short aliphatic chains have been shown to be important for antifungal activity, while the presence of electron-withdrawing groups can also enhance potency. mdpi.com In the context of this compound, the various hydroxyl, methyl, and carbonyl groups on the phenalenone core are expected to play significant roles in its biological profile.
Stereochemistry: Many biological targets, such as enzymes and receptors, are chiral, meaning they can differentiate between different stereoisomers of a molecule. google.com Consequently, the stereochemistry of a compound, including the absolute configuration at chiral centers, can have a dramatic impact on its biological activity. kcl.ac.ukresearchgate.net It is not uncommon for one enantiomer of a chiral drug to be significantly more active than the other, or for the two enantiomers to have different, and sometimes opposing, biological effects. researchgate.net The R-configuration at C-4 in this compound is a key stereochemical feature. mdpi.com The enzyme PhnH, involved in this compound's biosynthesis, catalyzes an intramolecular enantioselective hydroalkoxylation, leading to the specific 2'R-configuration. nih.gov This stereochemical precision underscores the importance of three-dimensional structure in determining the molecule's interactions with biological systems. nih.gov
Future Research Directions and Biotechnological Potential of Herqueinone
Untapped Biosynthetic Potential and Genome Mining for Novel Derivatives
The explosion of fungal genome sequencing data has revealed a vast, untapped reservoir of biosynthetic gene clusters (BGCs) that are often silent or unexpressed under standard laboratory conditions. researchgate.netjmicrobiol.or.kr These BGCs hold the genetic blueprints for a multitude of natural products, including novel derivatives of herqueinone. Genome mining, an in silico approach to identify and analyze BGCs, is a powerful tool to unlock this hidden chemical diversity. jmicrobiol.or.krjmicrobiol.or.krfrontiersin.org
By employing bioinformatics tools like antiSMASH and MIBiG, researchers can predict the structures of potential metabolites from their corresponding gene clusters. frontiersin.org This approach has already led to the identification of numerous BGCs in various fungal species, a significant portion of which are predicted to produce novel compounds. frontiersin.orgnih.gov For instance, studies on the genus Penicillium, a known producer of this compound, have revealed a wealth of uncharacterized BGCs, suggesting a significant potential for discovering new this compound-related molecules. mdpi.comresearchgate.net
Future research will likely focus on:
Activating Silent BGCs: Techniques such as heterologous expression, where a BGC is transferred to a more genetically tractable host organism, can be used to activate these silent clusters and produce the encoded compounds. researchgate.net
Comparative Genomics: Comparing the genomes of different this compound-producing fungal strains can reveal variations in their BGCs, potentially leading to the identification of genes responsible for the production of unique derivatives. frontiersin.org
Metabolomic Analysis: Combining genome mining with advanced analytical techniques like LC-MS/MS and molecular networking can directly link predicted BGCs to the actual metabolites produced by the fungus, accelerating the discovery of novel this compound analogs. researchgate.net
Chemoenzymatic Synthesis and Biocatalysis for Analog Generation
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful and sustainable approach for generating diverse analogs of this compound. mdpi.comnih.gov This strategy leverages the strengths of both biocatalysis and chemical synthesis to create novel compounds that may possess enhanced or entirely new biological activities. mdpi.com
Key aspects of this approach include:
Enzyme-Catalyzed Modifications: Enzymes involved in the this compound biosynthetic pathway, such as oxygenases and transferases, can be harnessed to perform specific chemical transformations on the this compound scaffold. For example, a monooxygenase was used in the total synthesis of complex sorbicillinoids. nih.gov
Biocatalytic Cascades: Designing multi-enzyme cascades can enable the de novo synthesis of this compound analogs from simple precursors, offering a greener alternative to traditional chemical synthesis. worktribe.com
Engineered Enzymes: Advances in protein engineering allow for the modification of enzymes to accept a broader range of substrates or to catalyze novel reactions, thereby expanding the accessible chemical space of this compound derivatives. mdpi.comworktribe.com The use of immobilized enzymes can further enhance process efficiency and reusability. mdpi.comworktribe.com
The chemoenzymatic synthesis of a SAM analog with an unnatural nucleobase has been successfully demonstrated, showcasing the potential of this approach to create novel bioactive molecules. rsc.org
This compound as a Lead Compound for Chemical Probe Development
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. thermofisher.krresearchgate.net this compound's defined biological activities make it an excellent starting point, or "lead compound," for the development of such probes. mdpi.com These probes are invaluable tools in drug discovery and chemical biology for target identification and validation. thermofisher.krsigmaaldrich.com
The development of this compound-based chemical probes would involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure and evaluating the biological activity of the resulting analogs to identify the key chemical features responsible for its effects.
Incorporation of Reporter Tags: Attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the this compound scaffold to allow for the visualization and isolation of its protein targets.
Photoaffinity Labeling: Introducing photoreactive groups into the this compound molecule can enable the formation of a covalent bond with its target protein upon UV irradiation, facilitating target identification. sigmaaldrich.com
Trifunctional building blocks, which contain a reactive group, a bioorthogonal handle (like an alkyne), and a connectivity group, can streamline the synthesis of a library of potential probes from a single lead compound. sigmaaldrich.com
Advanced Computational Modeling for Target Prediction and Ligand Design
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. nih.gov For this compound, these methods can be used to predict its potential protein targets and to design novel ligands with improved binding affinity and selectivity.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. For instance, molecular docking has been used to identify natural products as potential inhibitors of tryptophan 2,3-dioxygenase. researchgate.net In silico target prediction web servers like SuperPred can be used to identify potential targets for phenalenone derivatives. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, helping to assess the stability of the interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, untested analogs. researchgate.net
Homology Modeling: When the 3D structure of a potential protein target is unknown, homology modeling can be used to build a model based on the known structure of a related protein. mdpi.com
These computational methods can significantly accelerate the process of identifying the molecular targets of this compound and guide the design of more potent and selective derivatives. mdpi.comnih.gov
Role of this compound in Fungal Ecology and Inter-species Interactions
Fungi produce a vast array of secondary metabolites that play crucial roles in their interactions with other organisms and their environment. nih.gov These compounds can act as signaling molecules, defense compounds against competitors or predators, or facilitators of symbiotic relationships. nih.govfrontiersin.org this compound, as a fungal metabolite, likely plays a significant role in the chemical ecology of its producing organism.
Research in this area could explore:
Allelopathic Interactions: Investigating whether this compound inhibits the growth of competing fungi or other microorganisms in the soil or on plant surfaces. Fungal secondary metabolites are known to be central to both offensive and defensive responses. nih.gov
Plant-Fungus Interactions: Determining if this compound influences the interaction between the producing fungus and a host plant, either in a pathogenic or symbiotic context. Fungi are known to have remarkable associations with plants, such as in the formation of mycorrhizae. libretexts.org
Influence on Microbiome: Studying how the presence of this compound affects the composition and function of the surrounding microbial community. nih.gov
Understanding the ecological role of this compound can provide valuable insights into the complex chemical communication that occurs in natural ecosystems and may reveal new applications for this fascinating compound. Fungi are known to colonize most habitats on Earth and play a crucial role in the balance of ecosystems. libretexts.org
Q & A
Q. What integrative approaches can link this compound’s structure to its bioactivity?
- Methodological Answer : Combine molecular docking (to predict protein binding) with transcriptomic profiling of treated cells. Validate via CRISPR-edited cell lines lacking target receptors. Use SAR (structure-activity relationship) studies to modify this compound’s functional groups and test activity changes .
Tables for Methodological Reference
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Application | Example Data Output | Reference |
|---|---|---|---|
| NMR Spectroscopy | Assign quinone protons/carbons | (δ 6.8 ppm) | |
| HRMS | Confirm molecular formula | [M+H] = 385.1284 | |
| FT-IR | Identify -OH/-NH stretches | Peak at 3429 cm |
Table 2 : Frameworks for Hypothesis Development
| Framework | Components | Example Question | Reference |
|---|---|---|---|
| PICOT | Population, Intervention, Comparator, Outcome, Time | “Does this compound reduce tumor size in mice?” | |
| PCC | Population, Concept, Context | “How do soil microbes degrade this compound?” |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
